molecular formula C11H13ClN2O B3323386 (4S)-4-amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one CAS No. 1638744-58-7

(4S)-4-amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one

Cat. No.: B3323386
CAS No.: 1638744-58-7
M. Wt: 224.68
InChI Key: UHISTAFNTIFXHV-VIFPVBQESA-N
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Description

(4S)-4-Amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one is a chiral pyrrolidin-2-one derivative characterized by a stereospecific 4-amino group and a 2-chlorobenzyl substituent at the 1-position. Its molecular formula is C₁₁H₁₂ClN₂O, with a molecular weight of 238.68 g/mol.

Synthesis typically involves diastereomerically pure routes, as seen in related N-substituted pyrrolidin-2-ones, where alkylation or benzylation steps are employed to introduce substituents while preserving stereochemical integrity .

Properties

IUPAC Name

(4S)-4-amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c12-10-4-2-1-3-8(10)6-14-7-9(13)5-11(14)15/h1-4,9H,5-7,13H2/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHISTAFNTIFXHV-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN(C1=O)CC2=CC=CC=C2Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-lactam.

    Introduction of the Amino Group: The amino group at the 4th position can be introduced via an amination reaction using reagents like ammonia or amines under appropriate conditions.

    Attachment of the Chlorophenylmethyl Group: The chlorophenylmethyl group can be attached through a nucleophilic substitution reaction using a chlorophenylmethyl halide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form hydroxyl derivatives.

    Substitution: The chlorophenylmethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation Products: Oxo derivatives of the amino group.

    Reduction Products: Hydroxyl derivatives of the carbonyl group.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4S)-4-amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4S)-4-amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. It may act by:

    Binding to Receptors: Interacting with specific receptors in biological systems to modulate their activity.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting biochemical pathways.

    Signal Transduction: Modulating signal transduction pathways to exert its effects.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Compound Name Aromatic Substituent Molecular Formula Molecular Weight (g/mol) Key Features/Activity
(4S)-4-Amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one 2-chlorobenzyl C₁₁H₁₂ClN₂O 238.68 Chiral center (4S); potential AChE modulation
4-Amino-1-phenylpyrrolidin-2-one Phenyl C₁₀H₁₂N₂O 176.22 Simpler structure; fewer steric effects; limited pharmacological data
4-Amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one 2,4-dimethoxybenzyl C₁₃H₁₈N₂O₃ 250.29 Enhanced electron density from methoxy groups; possible solubility advantages

Variations in the Pyrrolidin-2-one Core

Compound Name Core Modification Molecular Formula Key Features/Activity
Methyl 4-amino-1-(2-chlorophenyl)-pyrazolo[3,4-b]pyridine-5-carboxylate Pyrazolo-pyridine core C₁₄H₁₂ClN₃O₂ Higher aromaticity; reported NMR data (δ 8.12 ppm for aromatic H)
3-(4-Fluorobenzoyl)-1-(4-methoxybenzyl)pyrrolidin-2-one (10b) Fluorobenzoyl and methoxybenzyl substituents C₂₀H₁₉FNO₃ Strong anti-Alzheimer’s activity (AChE inhibition comparable to donepezil)

Pharmacological and Physicochemical Insights

  • Anti-Alzheimer’s Potential: Derivatives like 10b (IC₅₀ = 0.8 μM for AChE inhibition) demonstrate that electron-withdrawing substituents (e.g., halogens) enhance target binding. The 2-chlorobenzyl group in the target compound may similarly improve AChE affinity .
  • Stereochemical Impact : Diastereomerically pure analogs, such as (4S,1'S)-4-ethyl-1-(phenylethyl)pyrrolidin-2-one, show that stereochemistry critically influences metabolic stability and receptor interactions .
  • Solubility and Bioavailability : Methoxy groups (e.g., in 2,4-dimethoxybenzyl derivatives) increase hydrophilicity, whereas chlorophenyl groups enhance lipophilicity, affecting blood-brain barrier penetration .

Biological Activity

(4S)-4-amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one, also known by its CAS number 1638744-58-7, is a pyrrolidinone derivative that has garnered attention for its potential biological activities. The compound features an amino group at the 4th position and a chlorophenylmethyl group at the 1st position of the pyrrolidinone ring, which influences its interaction with biological targets.

Chemical Structure

The molecular formula of this compound is C11H13ClN2OC_{11}H_{13}ClN_2O, with a molecular weight of approximately 224.69 g/mol. Its structural representation can be depicted as follows:

SMILES N[C@H]1CC(=O)N(CC2=CC=CC=C2Cl)C1\text{SMILES }N[C@H]1CC(=O)N(CC2=CC=CC=C2Cl)C1

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The spatial arrangement of substituents on the pyrrolidine ring allows for selective binding to enantioselective proteins, potentially leading to diverse pharmacological effects.

Enzyme Inhibition

Research indicates that this compound may exhibit enzyme inhibitory properties, making it a candidate for further investigation in drug development.

Case Study 1: Anticancer Activity

A recent study explored the synthesis of pyrrolidinone derivatives and their interactions with cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited IC50 values in the micromolar range against various cancer types, suggesting potential for therapeutic application .

Case Study 2: Receptor Binding Studies

In silico studies have been conducted to understand the binding affinity of this compound to specific receptors. Molecular docking simulations revealed favorable interactions with targets involved in metabolic pathways, which could lead to novel therapeutic strategies .

Comparative Analysis with Similar Compounds

Compound NameStructural VariationNotable Activity
(4S)-4-amino-1-[(2-bromophenyl)methyl]pyrrolidin-2-oneBromine instead of chlorineSimilar anticancer properties
(4S)-4-amino-1-[(2-fluorophenyl)methyl]pyrrolidin-2-oneFluorine instead of chlorineEnhanced receptor selectivity

Q & A

Basic Research Questions

Q. What are the critical steps and challenges in synthesizing (4S)-4-amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one with high enantiomeric purity?

  • Methodology :

  • Multi-step synthesis typically involves alkylation of the pyrrolidin-2-one core with a 2-chlorophenylmethyl group, followed by stereoselective introduction of the amino group at the 4-position. Chiral auxiliaries or enantioselective catalysts (e.g., chiral palladium complexes) are often employed to ensure (4S) configuration .
  • Key challenges include maintaining enantiopurity during alkylation and avoiding racemization. Solutions involve using inert atmospheres, low temperatures, and chiral stationary phases (e.g., Chiralpak® columns) for purification via HPLC or supercritical fluid chromatography (SFC) .
  • Validation : Monitor reaction progress via TLC and confirm enantiomeric excess (ee) using circular dichroism (CD) spectroscopy or chiral HPLC .

Q. Which spectroscopic and chromatographic methods are most effective for structural characterization and purity assessment?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry (e.g., 2-chlorophenylmethyl substitution) and stereochemistry (e.g., 4S configuration). Key signals include the pyrrolidinone carbonyl (~175 ppm in 13C NMR) and aromatic protons from the chlorophenyl group .
  • Infrared Spectroscopy (IR) : Validate the presence of amine (-NH2, ~3300 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) groups .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>98%) and detect impurities using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., neuroprotective vs. cytotoxic effects) across studies?

  • Methodology :

  • Dosage Optimization : Conduct dose-response studies in relevant models (e.g., neuronal cell lines vs. cancer cells). Evidence suggests low doses (µM range) may enhance biochemical pathways without toxicity, while higher doses (mM range) induce oxidative stress .
  • Model-Specific Variables : Account for differences in cell types (e.g., SH-SY5Y vs. HEK293) or animal models (e.g., murine vs. zebrafish). Standardize assays for ROS levels, caspase-3 activity, and mitochondrial membrane potential .
  • Purity Verification : Re-evaluate compound purity using HPLC-MS; impurities from synthesis (e.g., unreacted intermediates) may contribute to divergent results .

Q. What experimental strategies elucidate the compound’s interaction with neurotransmitter receptors or metabolic enzymes?

  • Methodology :

  • Radioligand Binding Assays : Use tritiated ligands (e.g., [3H]GABA for GABA receptors) to measure displacement by the compound. Calculate IC50 values and compare to known agonists/antagonists .
  • Cytochrome P450 Inhibition Studies : Incubate the compound with human liver microsomes and probe CYP3A4/2D6 activity via luminescent substrates (e.g., P450-Glo™ assays). Monitor metabolite formation via LC-MS .
  • Functional Assays : For GPCR targets (e.g., dopamine receptors), use cAMP or calcium flux assays in transfected HEK cells .

Q. How does stereochemistry at the 4-position influence pharmacological activity?

  • Methodology :

  • Comparative Studies : Synthesize both (4S) and (4R) enantiomers and test in parallel. For example, in neuroprotection assays, the (4S) enantiomer may show higher BBB permeability due to morpholine-like side chain interactions, whereas (4R) could exhibit reduced affinity .
  • Structural Analysis : Perform molecular docking with target proteins (e.g., NMDA receptors) using software like AutoDock Vina. The (4S) configuration may form hydrogen bonds with Asp/Glu residues critical for activity .

Methodological Notes

  • Contradiction Analysis : Always replicate studies with independent synthetic batches and include positive/negative controls (e.g., known receptor antagonists) to isolate compound-specific effects.
  • Advanced Structural Probes : Utilize X-ray crystallography or cryo-EM for target-binding visualization if the compound shows high affinity (KD < 1 µM) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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(4S)-4-amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one

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